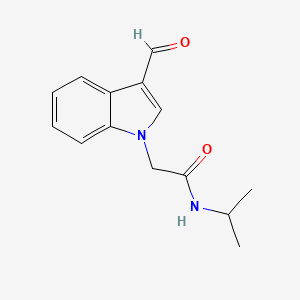

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are an important class of compounds with wide-ranging applications in pharmaceuticals, materials science, and organic chemistry. They are known for their complex molecular structures and diverse chemical properties, making them valuable in synthetic chemistry and drug design.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step processes that include the construction of the indole ring, followed by functionalization. For example, the synthesis of N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a compound related to indole derivatives, demonstrates complex synthetic routes including chiral pool synthesis, resolution via diastereomeric salt formation, and crystallization-induced dynamic resolution (Ikunaka et al., 2007).

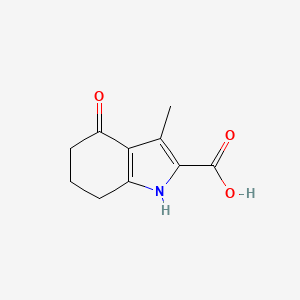

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole ring, often substituted with various functional groups. These substitutions significantly affect the compound's properties and reactivity. For instance, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted the importance of molecular structure in determining the compound's anticancer activity (Sharma et al., 2018).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, amidification, and cycloaddition. These reactions are central to modifying the compound's structure and enhancing its properties. A study demonstrated a convenient synthesis of 3-formyl-2-thioacetamide-indole derivatives via a one-pot reaction, showcasing the versatility of indole derivatives in chemical synthesis (Kiamehr et al., 2015).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis often provides insight into the compound's stability and intermolecular interactions, which are essential for drug design and material science applications.

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and electronic structure, are influenced by their molecular structure. Studies on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed the impact of substituents on the compound's activity, demonstrating the chemical versatility of indole derivatives (Gopi & Dhanaraju, 2020).

Applications De Recherche Scientifique

Antiproliferative Properties

One of the notable applications of compounds related to 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is their antiproliferative activity. For example, a study on Selaginella pulvinata identified compounds that could inhibit cell growth and induce apoptosis in vitro, highlighting potential antiproliferative properties (Wang et al., 2016).

Antiallergic Potential

Research has shown that certain N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide, possess significant antiallergic properties. These compounds have been found to be more potent than some established antihistamines in certain assays (Menciu et al., 1999).

Synthesis and Modification

The chemical synthesis and modification of similar indole-based compounds are a significant area of research. Studies have developed methods for the synthesis of various derivatives, including indoloketopiperazine and tetrahydropyrazino[1,2-a]indole-1-carboxamides, which are important for pharmaceutical development (Ghandi et al., 2012).

Antioxidant Properties

There has also been research into the antioxidant properties of indole acetamide derivatives. Studies have synthesized and evaluated the antioxidant activity of these compounds, finding considerable activity, which could be useful in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Activity

Another important application is the antimicrobial activity of indole-based acetamide derivatives. Some compounds in this category have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Propriétés

IUPAC Name |

2-(3-formylindol-1-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNPAMHQYNLEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359570 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

CAS RN |

708284-70-2 |

Source

|

| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)